molecular formula C12H17N5O B12387481 nSMase2-IN-1

nSMase2-IN-1

Cat. No.: B12387481
M. Wt: 247.30 g/mol
InChI Key: JOXWMNJMLFTCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

nSMase2-IN-1 is a potent and orally active inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme that plays a crucial role in the metabolism of sphingolipids. This compound has shown significant potential in scientific research, particularly in the fields of neurodegenerative diseases and cancer therapy .

Preparation Methods

The synthesis of nSMase2-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the use of pyrazolo[1,5-a]pyrimidin-3-amine scaffold . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods for this compound are designed to optimize yield and purity, often involving large-scale reactions and purification techniques .

Chemical Reactions Analysis

nSMase2-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs .

Mechanism of Action

nSMase2-IN-1 exerts its effects by inhibiting the activity of neutral sphingomyelinase 2, which is involved in the conversion of sphingomyelin to ceramide. This inhibition leads to alterations in the lipid composition of cell membranes and affects various cellular processes, including exosome secretion and cell signaling pathways. The molecular targets of this compound include the enzyme neutral sphingomyelinase 2 and pathways related to sphingolipid metabolism .

Properties

Molecular Formula

C12H17N5O

Molecular Weight

247.30 g/mol

IUPAC Name

N,N-dimethyl-5-morpholin-4-ylpyrazolo[1,5-a]pyrimidin-3-amine

InChI

InChI=1S/C12H17N5O/c1-15(2)10-9-13-17-4-3-11(14-12(10)17)16-5-7-18-8-6-16/h3-4,9H,5-8H2,1-2H3

InChI Key

JOXWMNJMLFTCMT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2N=C(C=CN2N=C1)N3CCOCC3

Origin of Product

United States

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